molecular formula C5H8ClN3O B3103541 1-(1H-1,2,4-Triazol-1-yl)acetone hydrochloride CAS No. 1443423-45-7

1-(1H-1,2,4-Triazol-1-yl)acetone hydrochloride

Cat. No.: B3103541
CAS No.: 1443423-45-7
M. Wt: 161.59
InChI Key: HDKABAVXEIDCHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-1,2,4-Triazol-1-yl)acetone hydrochloride is a heterocyclic organic compound featuring a 1,2,4-triazole ring linked to an acetone moiety, with a hydrochloride salt enhancing its solubility. Key properties include:

  • Molecular Formula: C5H7N3O·HCl
  • Molecular Weight: 162 g/mol
  • CAS Number: 1443423-45-7
  • Physical Form: Solid
  • LogP: -0.56 (indicating moderate hydrophilicity)
  • Purity: ≥95% .

The compound’s 1,2,4-triazole core is pharmacologically significant, often associated with bioactivity in antifungal, antibacterial, and enzyme-inhibitory applications. Its acetone substituent provides a ketone functional group for further chemical modifications, while the hydrochloride salt improves aqueous solubility, making it suitable for pharmaceutical formulations .

Properties

IUPAC Name

1-(1,2,4-triazol-1-yl)propan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O.ClH/c1-5(9)2-8-4-6-3-7-8;/h3-4H,2H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKABAVXEIDCHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C=NC=N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64882-52-6
Record name 1-(1H-1,2,4-Triazol-1-yl)acetone hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 1-(1H-1,2,4-Triazol-1-yl)acetone hydrochloride typically involves the reaction of 1,2,4-triazole with acetone in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

1-(1H-1,2,4-Triazol-1-yl)acetone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. .

Scientific Research Applications

The applications of 1-(1H-1,2,4-triazol-1-yl)propan-2-one, a compound belonging to the 1,2,4-triazole class, are varied, spanning chemistry, biology, medicine, and industry. This compound is utilized as a building block for synthesizing complex molecules and is studied for its potential antimicrobial and anticancer properties. Its ability to interact with various biological targets also makes it of interest as a potential pharmaceutical agent.

1,2,4-triazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. 1,2,4-triazole derivatives reveal that they have inhibitory potential against DNA gyrase and glucosamine-6-phosphate .

Medical applications

1-(1H-1,2,4-triazol-1-yl)propan-2-one is investigated for potential use as a pharmaceutical agent due to its ability to interact with various biological targets.

Industrial applications

1-(1H-1,2,4-triazol-1-yl)propan-2-one is utilized in developing new materials and chemical processes.

Synthetic Methods

1-(1H-1,2,4-triazol-1-yl)propan-2-one can be synthesized through several methods, including the reaction of 1,2,4-triazole with a ketone under basic conditions, such as sodium hydroxide. Industrial production involves large-scale synthesis using optimized reaction conditions and purification techniques like chromatography.

Antifungal Applications

Mechanism of Action

The mechanism of action of 1-(1H-1,2,4-Triazol-1-yl)acetone hydrochloride involves its interaction with specific molecular targets. For instance, in biological systems, the nitrogen atoms in the triazole ring can form hydrogen bonds with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in heterocyclic rings, substituents, or salt forms, leading to distinct physicochemical and biological properties. Below is a comparative analysis:

Compound Key Features Molecular Weight LogP Applications
1-(1H-1,2,4-Triazol-1-yl)acetone hydrochloride 1,2,4-triazole + acetone + HCl salt 162 -0.56 Pharmaceutical intermediates, agrochemicals
1H-1,2,3-Triazole analogs 1,2,3-triazole core (different nitrogen arrangement) + variable substituents ~150–200 0.5–1.2 Carbonic anhydrase-II inhibitors
2-(1H-Tetrazol-1-yl)acetic acid Tetrazole ring (4 nitrogen atoms) + acetic acid substituent ~142 -1.2 Antibiotic precursors, metal coordination
1-(1H-Imidazol-1-yl)acetone hydrochloride Imidazole ring (2 nitrogen atoms) + acetone + HCl salt 161 -0.30 Unspecified, likely similar bioactivity
2-(1H-1,2,4-Triazol-1-yl)propan-1-amine 1,2,4-triazole + propan-1-amine (amine functional group) 141 0.12 Agrochemicals, drug synthesis

Key Differences and Implications

Heterocyclic Core: 1,2,4-Triazole (target compound): Exhibits broader bioactivity due to nitrogen positioning, favoring interactions with enzymes like carbonic anhydrase . 1,2,3-Triazole: Synthesized via click chemistry, these analogs show potent enzyme inhibition but differ in metabolic stability . Tetrazole: Higher nitrogen content enhances coordination with metals, useful in materials science .

Functional Groups :

  • Ketone (acetone) : Facilitates nucleophilic additions (e.g., forming hydrazones) for drug derivatization .
  • Amine (propan-1-amine) : Increases basicity, enabling salt formation or covalent bonding in agrochemicals .

Salt Forms: Hydrochloride salts (target compound and imidazole analog) improve solubility for intravenous or oral formulations, unlike neutral tetrazole derivatives .

Biological Activity

Overview

1-(1H-1,2,4-Triazol-1-yl)acetone hydrochloride is a compound belonging to the class of 1,2,4-triazole derivatives, which are recognized for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications due to its interactions with various biological targets, particularly enzymes involved in metabolic processes and disease pathways.

The primary biological activity of this compound is attributed to its ability to inhibit specific enzymes. Notably, it targets the aromatase enzyme , which plays a crucial role in the biosynthesis of estrogens. The interaction is facilitated by the triazole ring's nitrogen atoms, allowing for effective binding to the enzyme's active site. This inhibition can lead to significant alterations in hormonal pathways, which may be beneficial in treating hormone-sensitive cancers.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its structural properties. The presence of the 1,2,4-triazole ring enhances its solubility and bioavailability. Studies indicate that the compound exhibits favorable absorption characteristics and a moderate half-life, making it suitable for therapeutic applications.

Anticancer Properties

Numerous studies have evaluated the anticancer efficacy of this compound against various human cancer cell lines. The compound has demonstrated cytotoxic effects by inducing apoptosis and disrupting cell cycle progression. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism : Induction of apoptosis via mitochondrial pathway activation and caspase cascade initiation.

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of this compound. It has shown effectiveness against a range of bacterial and fungal pathogens:

  • Bacterial Strains : Escherichia coli, Staphylococcus aureus.
  • Fungal Strains : Candida albicans.

The Minimum Inhibitory Concentration (MIC) values indicate that it possesses significant antimicrobial properties comparable to established antibiotics.

Study on Anticancer Activity

A study published in Frontiers in Chemistry demonstrated that this compound effectively inhibited aromatase activity in vitro. The results indicated a dose-dependent response with IC50 values ranging from 10 to 30 µM across different cancer cell lines .

Antimicrobial Evaluation

Another study assessed the antimicrobial effects of various triazole derivatives, including this compound. The compound exhibited MIC values of 0.5 mg/mL against Staphylococcus aureus and 0.8 mg/mL against Candida albicans . These findings suggest its potential utility as an antimicrobial agent.

Summary Table of Biological Activities

Activity Type Target/Pathway Effect IC50/MIC Values
AnticancerAromatase enzymeInduces apoptosis10 - 30 µM
AntimicrobialBacterial/Fungal pathogensInhibits growthE. coli: 0.5 mg/mL; C. albicans: 0.8 mg/mL

Q & A

Advanced Research Question

  • Photolysis Studies : Use UV-Vis spectroscopy to monitor degradation in solvents (e.g., methanol, hexane). Products are identified via GC-MS or LC-MS, revealing pathways like triazole ring cleavage or ketone formation .
  • Quantum Chemical Calculations : DFT simulations predict reaction intermediates (e.g., transition states for bond dissociation).
  • Environmental Fate Models : EPI Suite or SPARC tools estimate biodegradation half-lives and soil adsorption coefficients (Koc).

How can X-ray crystallography resolve structural ambiguities in triazole derivatives?

Advanced Research Question
Single-crystal X-ray diffraction:

  • Data Collection : At 293 K with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Using SHELXL-97 with R-factors <0.05 and wR₂ <0.15.
  • Disorder Handling : For solvent molecules or counterions, apply PART instructions in refinement .

What solvent systems optimize solubility for reactivity studies?

Advanced Research Question
Solubility screening via:

  • Phase Diagrams : Use differential scanning calorimetry (DSC) to identify eutectic points in water, DMSO, or ethanol.
  • Co-solvency Approaches : Ternary mixtures (e.g., water/acetone/methanol) enhance solubility for kinetic studies. For example, triazole derivatives show moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) .

What analytical challenges arise in quantifying trace impurities?

Advanced Research Question

  • LC-MS/MS : For detecting sub-ppm impurities (e.g., unreacted triazole precursors).
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), or acidic/alkaline conditions to identify degradation markers.
  • Validation : Follow ICH Q2(R1) guidelines for linearity (R² >0.999), LOQ (<0.1%), and precision (%RSD <2.0).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1H-1,2,4-Triazol-1-yl)acetone hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(1H-1,2,4-Triazol-1-yl)acetone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.